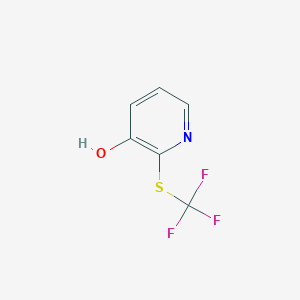
2-(Trifluoromethylthio)pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethylthio)pyridin-3-ol is a fluorinated pyridine derivative known for its unique chemical properties. The presence of the trifluoromethylthio group in the pyridine ring imparts distinct physicochemical characteristics, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethylthio)pyridin-3-ol typically involves the introduction of the trifluoromethylthio group into the pyridine ring. One common method is the reaction of pyridin-3-ol with trifluoromethylthiolating agents under controlled conditions. The reaction conditions often include the use of a base and a solvent to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the desired product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trifluoromethylthio)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethylthio group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyridine derivatives .
Applications De Recherche Scientifique
2-(Trifluoromethylthio)pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethylthio)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can influence the compound’s reactivity and binding affinity to biological targets, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-(Trifluoromethylthio)pyridin-3-ol can be compared with other fluorinated pyridine derivatives, such as:
2-(Trifluoromethyl)pyridin-3-ol: Similar in structure but lacks the sulfur atom, resulting in different chemical properties.
2-(Trifluoromethylthio)pyridin-4-ol: The position of the hydroxyl group is different, leading to variations in reactivity and applications.
2-(Trifluoromethyl)pyridin-4-ol: Combines the features of both trifluoromethyl and hydroxyl groups but in different positions.
Propriétés
Formule moléculaire |
C6H4F3NOS |
|---|---|
Poids moléculaire |
195.16 g/mol |
Nom IUPAC |
2-(trifluoromethylsulfanyl)pyridin-3-ol |
InChI |
InChI=1S/C6H4F3NOS/c7-6(8,9)12-5-4(11)2-1-3-10-5/h1-3,11H |
Clé InChI |
KJPATPPBYJJNFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)SC(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


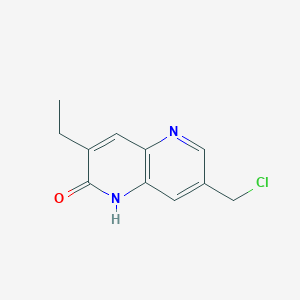
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11756584.png)
![7-Bromonaphtho[1,2-b]benzofuran](/img/structure/B11756598.png)
![2-Azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11756605.png)
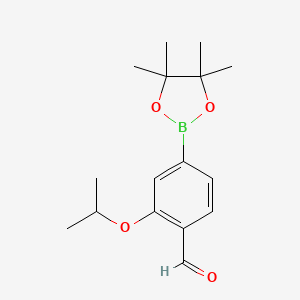
![7-bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B11756615.png)

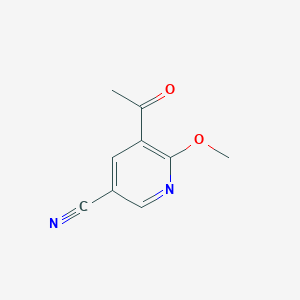
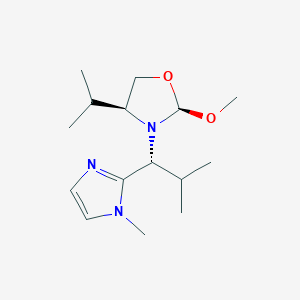
![(3S)-3-[(3,4-dihydroxyphenyl)methyl]-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B11756656.png)
![N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B11756661.png)
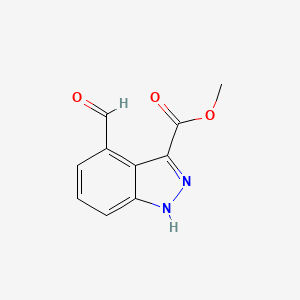
![4-Amino-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11756672.png)
![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3R,4R)-](/img/structure/B11756674.png)
